3-Cyanoindol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-cyanoindole and its derivatives involves several innovative approaches. One efficient method describes the synthesis of 2,5-disubstituted-3-cyanoindoles through a highly selective iodination combined with the modified Madelung reaction, offering access to previously challenging 2,5-disubstituted-3-cyanoindole templates (Bobko et al., 2012). Another approach for generating 3-cyano-3-peroxy-disubstituted oxindoles from 2-cyano-2-diazo-acetamides via a thermal intramolecular C-H-carbene insertion followed by radical C3-peroxy-functionalization showcases the versatility in modifying the 3-cyanoindole structure (Kischkewitz et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-cyanoindole has been elucidated through rotationally resolved electronic spectroscopy, revealing detailed information about its electronic and geometrical configuration. Studies have shown that 3-cyanoindole possesses permanent dipole moments in both the ground and excited states, indicating its polar nature and potential reactivity (Schneider et al., 2018).

Chemical Reactions and Properties

3-Cyanoindole participates in various chemical reactions, demonstrating its chemical versatility. For instance, it undergoes Cu-catalyzed cyanation with acetonitrile, showcasing its reactivity towards C-H activation and functionalization (Zhao et al., 2015). Additionally, its involvement in Pd-catalyzed cyclization and carbene migratory insertion reactions highlights its utility in constructing complex molecular architectures (Liu et al., 2013).

Wissenschaftliche Forschungsanwendungen

Elektronenspektroskopie

3-Cyanoindol wurde in der Untersuchung der rotationsaufgelösten Elektronenspektroskopie verwendet . Die rotationsaufgelösten Elektronenspektren der Ursprungsbanden von this compound und dem this compound-Wasser-Komplex wurden gemessen und mit Hilfe von Evolutionsalgorithmen analysiert .

Dipolmomentanalyse

Die Verbindung wurde verwendet, um permanente Dipolmomente von 5,90 D für den Grundzustand und von 5,35 D für den niedrigsten angeregten Singulettzustand zu bestimmen, die aus der elektronischen Stark-Spektroskopie gewonnen wurden .

Wasserstoffbrückenbindungsstudien

This compound wurde in der Untersuchung von Wasserstoffbrückenbindungen verwendet. Es konnte festgestellt werden, dass die Wasserkomponente im Wassercluster trans-linear an die NH-Gruppe von this compound gebunden ist, mit einer NH⋯O-Wasserstoffbrückenbindungslänge von 201,9 pm im elektronischen Grundzustand .

Analyse der Lebensdauer des angeregten Zustands

Die Lebensdauer des angeregten Zustands von isoliertem this compound in der Gasphase wurde zu 9,8 ns bestimmt, die von this compound (d 1) wurde zu 14,8 ns gefunden, während die des 1:1-Wasserclusters deutlich kürzer ist (3,6 ns) .

Synthese biologisch aktiver Indole

This compound wird als Synthesereagenz zur Herstellung biologisch aktiver Indole verwendet .

Herstellung von Glycogensynthasekinase-3 (GSK-3)-Inhibitoren

Die Verbindung wird bei der Synthese von Inhibitoren der Glycogensynthasekinase 3 (GSK-3) verwendet, einer Proteinkinase, die an zellulären Prozessen wie der Glukoseregulation und Zellproliferation beteiligt ist .

Herstellung von Inosinmonophosphatdehydrogenase (IMPDH)-Inhibitoren

This compound wird bei der Synthese von Indolfragmenten als Inosinmonophosphatdehydrogenase (IMPDH)-Inhibitoren verwendet. IMPDH ist ein Schlüsselenzym bei der de novo-Synthese von Guannukleotiden und ist daher wichtig für das Zellwachstum und die Zellproliferation .

Herstellung von HIV-1-Integrase-Inhibitoren

Die Verbindung wird bei der Synthese von HIV-1-Integrase-Inhibitoren verwendet. HIV-1-Integrase ist ein Enzym, das vom HIV-Virus produziert wird und es ihm ermöglicht, sein genetisches Material in die DNA der infizierten Zelle zu integrieren .

Wirkmechanismus

Target of Action

3-Cyanoindole, also known as 1H-Indole-3-carbonitrile, is a complex molecule that interacts with various targets. It’s known that indole derivatives, which include 3-cyanoindole, have significant interactions with various biological targets due to their structural similarity to many natural compounds .

Mode of Action

The mode of action of 3-Cyanoindole involves its interaction with its targets, leading to various changes. For instance, it has been observed that 3-Cyanoindole shows an excited singlet state, similar to other indole derivatives . The orientation of the transition dipole moment is that of an 1Lb state for the monomer . These interactions can lead to different stabilization of the electronically excited states .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical processes due to their structural versatility .

Pharmacokinetics

The excited state lifetime of 3-cyanoindole in the gas phase has been determined to be 98 ns, and that of 3-Cyanoindole(d1) has been found to be 148 ns .

Result of Action

It’s known that 3-cyanoindole undergoes regiospecific bromination to afford 6-bromo-3-cyanoindole .

Action Environment

The action environment significantly influences the action, efficacy, and stability of 3-Cyanoindole. For instance, the excited state lifetime of 3-Cyanoindole(d1) in D2O solution has been found to be smaller than 20 ps . This suggests that the solvent environment can significantly influence the properties and behavior of 3-Cyanoindole .

Safety and Hazards

Eigenschaften

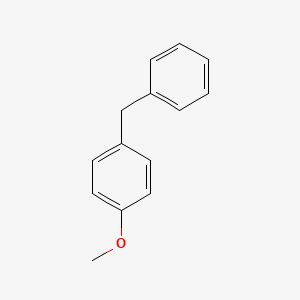

IUPAC Name |

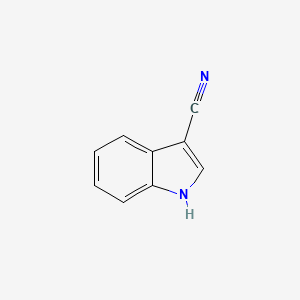

1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFTAQVXHNVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282208 | |

| Record name | 3-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5457-28-3 | |

| Record name | Indole-3-carbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some efficient methods for synthesizing 3-cyanoindoles?

A1: Several synthetic routes have been developed for 3-cyanoindoles, offering flexibility and efficiency. Some notable methods include:

- Tandem Catalysis: Palladium-catalyzed tandem reactions enable the rapid construction of diverse 3-cyanoindoles from readily available starting materials. This approach has been successfully employed to synthesize various N-protected and N-unprotected 3-cyanoindoles, including the precursor to the therapeutic estrogen receptor ligand A. []

- Copper-Catalyzed Cyanation: This method utilizes readily available and less toxic acetonitrile as a cyano source. Copper catalysts, in conjunction with TEMPO and (Me3Si)2, promote the efficient and selective C-H cyanation of indoles through a sequential iodination/cyanation process. []

- One-Pot Synthesis from 3-Acyl- and 3-Ethoxycarbonyl-1,2-dihydrocinnoline-1,2-dicarboximides: This approach involves a Michael addition of potassium cyanide to the starting material, followed by a skeletal rearrangement and elimination of isocyanate, leading to the formation of 2-acyl- and 2-ethoxycarbonyl-3-cyanoindoles. []

- Nucleophilic Tele-Substitution: This method utilizes the reaction of 2-chloro-3-formylindoles with sodium azide in dimethylsulfoxide to produce 5-azido-3-cyanoindoles. The reaction proceeds through a ring opening-ring closure mechanism, accompanied by nucleophilic substitution at the 5-position of the indole ring. []

Q2: What is the molecular formula and weight of 3-cyanoindole?

A2: The molecular formula of 3-cyanoindole is C9H6N2, and its molecular weight is 142.16 g/mol.

Q3: What spectroscopic techniques are useful for characterizing 3-cyanoindole?

A3: Various spectroscopic methods are valuable for characterizing 3-cyanoindole:

- Rotationally Resolved Electronic Spectroscopy: This technique has been used to analyze the origin bands of 3-cyanoindole, providing insights into its electronic structure and excited state properties. []

- Electronic Stark Spectroscopy: This method allows the determination of permanent dipole moments in both the ground and excited states of 3-cyanoindole. []

- UV-UV Hole-Burning and IR-Dip Spectroscopy: These techniques have been employed to investigate the conformational structures of 3-cyanoindole and its water clusters. [, ]

Q4: What is the reactivity of the cyano group in 3-cyanoindole?

A4: The cyano group in 3-cyanoindole exhibits electrophilic character and can undergo various reactions, including:

Q5: What are some potential applications of 3-cyanoindole derivatives?

A5: 3-Cyanoindole derivatives possess diverse biological activities and are being explored for various applications, including:

- Therapeutic Estrogen Receptor Ligands: A palladium-catalyzed tandem reaction has been used to synthesize a precursor to the therapeutic estrogen receptor ligand A. []

- Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH): 3-Cyanoindole-based compounds have been investigated as potential inhibitors of IMPDH, an enzyme involved in nucleotide biosynthesis and a target for cancer and inflammatory diseases. []

Q6: How does the presence of a cyano group at the 3-position influence the reactivity of the indole ring?

A6: The electron-withdrawing nature of the cyano group at the 3-position significantly influences the reactivity of the indole ring:

Q7: Are there any reported examples of using 3-cyanoindoles in the synthesis of other heterocyclic compounds?

A7: Yes, 3-cyanoindoles serve as valuable building blocks in the synthesis of various heterocyclic systems:

- 9H-Pyrimido[4,5-b]indoles: These compounds have been prepared from 2-amino-3-cyanoindoles, highlighting the versatility of 3-cyanoindoles in constructing fused heterocycles. []

- Pyrimido(4,5-b)indoles: The rearrangement of N-substituted N-phenylhydrazides of cyanoacetic acid under Kost reaction conditions yields 2-amino-3-cyanoindoles, which serve as starting materials for the synthesis of pyrimido(4,5-b)indoles. []

Q8: Have computational methods been applied to study 3-cyanoindole and its derivatives?

A8: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of 3-cyanoindole:

- Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate reaction mechanisms involving 3-cyanoindole derivatives, providing insights into the energetics and intermediates involved in these transformations. []

- Franck-Condon Simulations: These simulations have been used to study the conformational structures of 3-cyanoindole-(H2O)n (n = 0-2) clusters, elucidating the impact of water molecules on the compound's geometry and electronic properties. []

Q9: What are the key structure-activity relationships (SAR) observed for 3-cyanoindole derivatives?

A9: While limited information is available on specific SAR studies within the provided abstracts, it's evident that:

- Substitution Pattern on the Indole Ring: Modifications to the substitution pattern on the indole core likely impact the biological activity and physicochemical properties of 3-cyanoindole derivatives. For example, in the synthesis of 3-cyanoindole compounds as estrogen receptor ligand precursors, different substituents at the R1 and R2 positions were explored, suggesting their potential influence on binding affinity and selectivity. [, ]

- N-Functionalization: The nature of the N-substituent in 3-cyanoindoles likely influences their pharmacological properties. For example, the synthesis of 1-phenylsulfonyl-3-substituted-2-cyanoindoles suggests that incorporating a phenylsulfonyl group at the N1 position could modulate activity or impart desirable physicochemical characteristics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

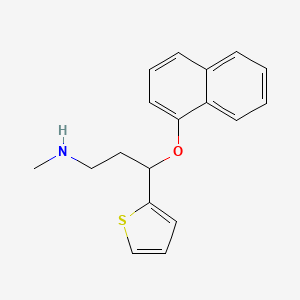

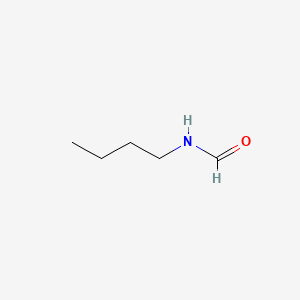

![6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1215656.png)